乙酸-1-(3-溴苯基)-4-乙氧基-6-氧代吡啶嘧啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

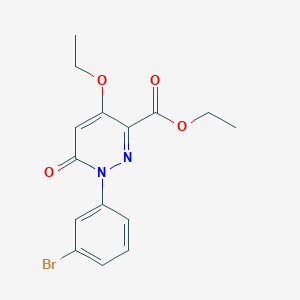

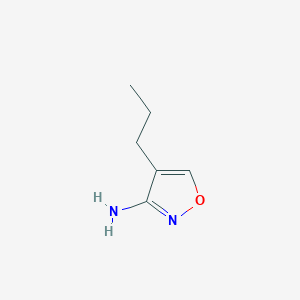

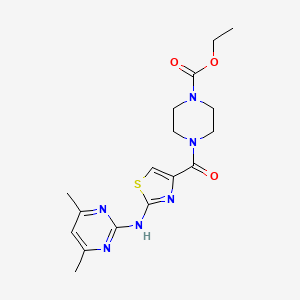

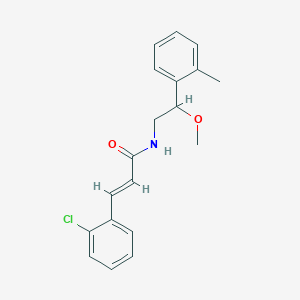

The compound “Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate” is a complex organic molecule. It contains a bromophenyl group, an ethoxy group, a pyridazine ring, and an ester group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromophenyl group might undergo electrophilic aromatic substitution . The ester group could undergo hydrolysis or reduction reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

科学研究应用

- Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate exhibits promising anticancer effects. Researchers have investigated its ability to inhibit tumor cell growth and induce apoptosis (programmed cell death) in cancer cells . Further studies are needed to elucidate its specific mechanisms and potential clinical applications.

- Inflammation plays a crucial role in various diseases. This compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Some research suggests that Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate could protect neurons from damage. It may enhance neuronal survival and reduce oxidative stress, making it a candidate for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

- Preliminary studies indicate that this compound possesses antimicrobial properties. It could be explored as a potential agent against bacterial and fungal infections .

- Viral infections remain a global health concern. Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate might inhibit viral replication or entry. Investigations into its efficacy against specific viruses (such as herpesviruses or influenza) are ongoing .

- Enzymes play critical roles in biological processes. This compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE). AChE inhibitors are relevant in Alzheimer’s disease treatment .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Potential

Antimicrobial Activity

Antiviral Applications

Enzyme Inhibition

作用机制

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.

Pharmacokinetics

A study on a similar compound, 1− (3′−bromophenyl)−heliamine, provides some insights . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the sm cross-coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound could potentially be stable under a variety of environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4/c1-3-21-12-9-13(19)18(11-7-5-6-10(16)8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQVAYAPEHUOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)